ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 . It is also known as 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 2-ethyl-2,6-dihydro-6-oxo-, ethyl ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the synthesis of pyrazolo[3,4-d]thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of novel heterocyclic compounds utilizing "ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate" and related derivatives has been explored to develop efficient synthetic pathways for creating complex molecular structures. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to produce N-fused heterocycles, offering a versatile method for generating new compounds with potential applications in various fields, including medicinal chemistry (Ghaedi et al., 2015). Additionally, the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate indicates the compound's utility in creating specific structural motifs crucial for biological activity (Lebedˈ et al., 2012).
Applications in Heterocyclic Chemistry
Research has demonstrated the compound's role in synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through [4 + 2] annulation, showcasing its contribution to developing functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu et al., 2003). This highlights its potential for creating novel compounds with unique properties and applications.
Potential in Fluorescence and Molecular Modeling
The cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, has been developed, indicating the potential for creating new fluorophores with strong solution fluorescence (Yan et al., 2018). Furthermore, the synthesis of ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates as potential A(1) adenosine receptor ligands underscores the relevance of such compounds in molecular modeling and pharmacological studies (Fossa et al., 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This binding can lead to various changes in the cellular environment, potentially influencing the activity of these receptors and the pathways they regulate .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular level .
Safety and Hazards
The safety and hazards associated with similar compounds have been reported . For instance, hazard statements for ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research of similar compounds involve the development of new antitumor agents based on thiazines and thiazoles . There is a special interest in obtaining potent molecules with higher specificity and lower toxicity . The combination of the thiazole group with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
Properties
IUPAC Name |
ethyl 2-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-14-6-8-7(11(16)17-4-2)5-9(15)12-10(8)13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHTHBBPLADMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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